2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Lipophilicity Medicinal Chemistry Physicochemical Characterization

Researchers require heterocyclic building blocks with precise electronic and coordination geometry-not generic analogs. CAS 1185578-37-3 is a pyridylpyrazole featuring a 5-CF₃ group (XLogP3 1.7) and a 4-pyrazolyl donor. Unlike 3-pyrazolyl isomers that form five-membered chelate rings, this 1,4-disposition creates a bridging ligand scaffold ideal for: • Bimetallic catalyst & MOF construction • Kinase hinge-binding fragments with enhanced permeability (ΔLogP +0.9 vs des-CF₃) • LC-MS/MS retention time standard (monoisotopic mass 213.0514 Da)

Molecular Formula C9H6F3N3
Molecular Weight 213.163
CAS No. 1185578-37-3
Cat. No. B2868960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
CAS1185578-37-3
Molecular FormulaC9H6F3N3
Molecular Weight213.163
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C2=CNN=C2
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(13-5-7)6-3-14-15-4-6/h1-5H,(H,14,15)
InChIKeyAADYVHMOFPFEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine: Pyridylpyrazole Building Block Overview


2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine (CAS 1185578-37-3) is a small-molecule heterocyclic building block with the molecular formula C₉H₆F₃N₃ and a molecular weight of 213.16 g/mol [1]. It belongs to the pyridylpyrazole family, characterized by a pyridine ring substituted at the 2-position with a pyrazole ring and at the 5-position with a trifluoromethyl (-CF₃) group. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, as well as a ligand in coordination chemistry [2]. Its structure combines the metal-coordinating ability of the pyridine-pyrazole motif with the electron-withdrawing and lipophilic character of the trifluoromethyl substituent, making it a valuable scaffold for modulating physicochemical properties in drug-like molecules.

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine Substitution Challenges


Simple substitution with in-class compounds such as 2-(1H-pyrazol-4-yl)pyridine (des-trifluoromethyl analog) or a regioisomer like 2-(1H-pyrazol-3-yl)-5-(trifluoromethyl)pyridine is non-trivial because the exact connectivity of the 4-pyrazolyl and 5-CF₃ substituents dictates the compound's electronic profile, lipophilicity, and metal-binding geometry. The trifluoromethyl group significantly alters the electron density on the pyridine ring, affecting both its basicity and its ability to participate in hydrogen bonding and dipole-dipole interactions [1]. Crucially, the 4-pyrazolyl isomer presents a distinct coordination vector compared to the 3-pyrazolyl isomer; the latter forms stable five-membered chelate rings with metal centers, whereas the target compound is structurally predisposed to act as a bridging or monodentate ligand, leading to different complex architectures [2]. These differences are not merely academic; they directly impact the performance of the compound as a ligand in catalytic systems or as a scaffold in medicinal chemistry where precise spatial arrangement is essential for target engagement.

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine vs. Closest Analogs


Lipophilicity Advantage of the CF3 Group

The introduction of the -CF₃ group on the pyridine ring in 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine increases the computed octanol-water partition coefficient (XLogP3-AA) by 0.9 units compared to the non-fluorinated analog 2-(1H-pyrazol-4-yl)pyridine, as reported in authoritative database entries [1]. This enhancement in lipophilicity is critical for improving membrane permeability and modulating the pharmacokinetic profile of drug candidates derived from this scaffold.

Lipophilicity Medicinal Chemistry Physicochemical Characterization

Coordination Mode: 4-Pyrazolyl vs. 3-Pyrazolyl

The connectivity of the pyrazole to the pyridine ring determines the chelating ability of the ligand. The 3-pyrazolyl isomer, 2-(1H-pyrazol-3-yl)-5-(trifluoromethyl)pyridine, is a well-established bidentate chelator through its N-pyridine and N-pyrazole atoms, forming five-membered metallacycles with Pd(II) and other transition metals [1]. In contrast, 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine presents a 1,4-disposition of donor atoms that is incompatible with mononuclear chelation; it is expected to act as a bridging ligand or a monodentate donor, enabling the construction of multinuclear metal-organic architectures or coordination polymers [2]. This fundamental difference in coordination behavior is a direct consequence of the regioisomeric structure.

Coordination Chemistry Ligand Design Regioisomerism

Hydrogen Bond Acceptor Capacity of CF3-Pyridyl

The target compound exhibits a hydrogen bond acceptor (HBA) count of 5, compared to only 2 for the non-fluorinated analog 2-(1H-pyrazol-4-yl)pyridine, according to computed descriptors in PubChem [1]. The additional three fluorine atoms from the -CF₃ group serve as weak hydrogen bond acceptors, providing a more diffuse and multi-directional acceptor profile. This expanded HBA capacity can strengthen interactions with biological targets that rely on extensive hydrogen-bond networks, potentially enhancing binding affinity and selectivity in ways a simple pyridine ring cannot replicate [2].

Molecular Recognition Drug Design Hydrogen Bonding

Monoisotopic Mass Shift for LC-MS Tracking

The monoisotopic mass of 2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is 213.05138169 Da, compared to 145.063997236 Da for the non-fluorinated analog [1]. The 68-Da mass shift, a direct consequence of replacing a hydrogen with a -CF₃ group, provides a distinct mass signature that can be leveraged in LC-MS/MS and MALDI imaging experiments. This mass shift not only aids in the identification of metabolites or degradation products but also simplifies the analysis of competitive binding experiments by separating the compound signal from that of structurally similar, non-fluorinated fragments.

Mass Spectrometry Chemical Biology Analytical Chemistry

2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine: Key Application Scenarios


Fragment Scaffold for Kinase Drug Discovery

The compound's XLogP3 of 1.7 positions it within the optimal lipophilicity range for fragment hits [1]. Its 4-pyrazolyl-pyridine core is a known kinase hinge-binding motif, while the trifluoromethyl group provides a metabolically stable, lipophilic handle for further elaboration. Researchers can use this fragment as a validated starting point for developing inhibitors of kinases where enhanced membrane permeability (ΔLogP = +0.9 over the des-CF3 analog) is a design goal.

Bridging Ligand for Multinuclear Metal-Organic Systems

Owing to its 1,4-disposition of donor atoms, the compound is uniquely suited for the construction of bridging ligands, in contrast to its 3-pyrazolyl isomer which acts as a simple chelator [1]. This characteristic is valuable for synthesizing bimetallic catalysts, coordination polymers, or metal-organic frameworks (MOFs) where the spatial separation of metal centers is critical for cooperative reactivity or porosity [2].

LC-MS/MS Standard for Fluorinated Compound Profiling

The characteristic monoisotopic mass of 213.0514 Da and its distinct isotopic pattern for a single -CF₃ group make the compound an ideal retention-time and mass reference standard for developing LC-MS/MS methods [1]. It can be used to calibrate chromatographic methods for separating fluorinated from non-fluorinated analogs, a common challenge in the ADME profiling of drug candidates.

Intermediate for Trifluoromethylpyridyl Herbicides

The trifluoromethylpyridine fragment is a privileged substructure in several commercial herbicides [1]. This compound serves as a synthetic intermediate for introducing the pyridylpyrazole motif into agrochemical candidates, enabling the fine-tuning of physicochemical properties (LogP, HBA count) that govern systemic mobility in plants and soil persistence [2].

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